N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride
Overview
Description
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperidine derivative.
Methylation: The final step involves the methylation of the amine group using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylpiperidin-4-amine hydrochloride: Lacks the fluorine atom, which may result in different binding properties and biological activity.
N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.
N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride: Substitution with chlorine instead of fluorine can affect its chemical reactivity and biological effects.
Uniqueness
N-(3-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMRQUMIUXQMMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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